molecular formula C8H3BrF3NS B6341531 2-Bromo-6-(trifluoromethylthio)benzonitrile, 97% CAS No. 1159512-53-4

2-Bromo-6-(trifluoromethylthio)benzonitrile, 97%

Cat. No. B6341531
CAS RN: 1159512-53-4
M. Wt: 282.08 g/mol
InChI Key: LPVPKZKZISEIIP-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethylthio)benzonitrile is an organic compound . It is widely used in various scientific experiments.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Bromo-6-(trifluoromethylthio)benzonitrile is 263.8±40.0 °C . The predicted density is 1.75±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Bromo-6-(trifluoromethylthio)benzonitrile, a compound with a specific arrangement of bromo, trifluoromethylthio, and benzonitrile groups, has been studied for its chemical reactivity and potential applications in organic synthesis. Research has shown that trifluoromethylthiolation and trifluoromethylselenolation processes, which involve compounds similar in structure to 2-Bromo-6-(trifluoromethylthio)benzonitrile, offer convenient methods for synthesizing various organic compounds. For example, the use of (bpy)CuSCF3 and [(bpy)CuSeCF3]2 has facilitated the synthesis of trifluoromethylthio(seleno)lated 4-alkoxy-, aryloxy-, and benzyloxy-2-pyrones in high yields (Zhang, Yang, & Weng, 2017).

Additionally, the compound has been involved in studies focusing on the deprotonation and metalation of halobenzotrifluorides, revealing its utility in obtaining various organometallic species. Such studies demonstrate the compound's versatility in facilitating selective site reactivity, which is critical for the development of novel synthetic routes and the production of intermediates for pharmaceuticals and agrochemicals (Mongin, Desponds, & Schlosser, 1996).

Environmental and Material Sciences

In environmental and material sciences, derivatives of benzonitrile, like 2-Bromo-6-(trifluoromethylthio)benzonitrile, have been examined for their degradation pathways and impacts. The microbial degradation of benzonitrile herbicides, which share structural similarities with the compound , provides insights into degradation rates, accumulation of persistent metabolites, and the diversity of degrader organisms. This research is crucial for understanding the environmental fate of such compounds and developing strategies for mitigating their potential adverse effects on ecosystems (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Moreover, 2-Bromo-6-(trifluoromethylthio)benzonitrile and related compounds have been explored for their applications in the synthesis of high-performance materials, such as in the development of novel electrolyte additives for lithium-ion batteries. These studies aim to enhance the stability, capacity retention, and overall performance of batteries at high voltages, highlighting the compound's potential contribution to advancing energy storage technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Safety and Hazards

2-Bromo-6-(trifluoromethylthio)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-(trifluoromethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVPKZKZISEIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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